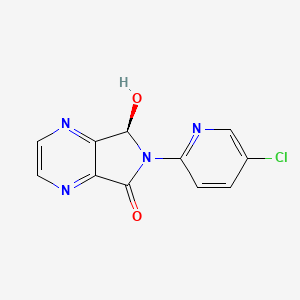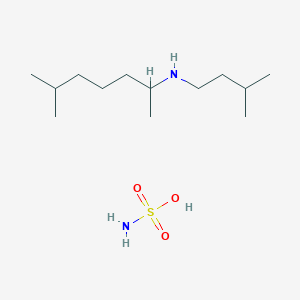
Octamylamine sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octamylamine sulfamate typically involves the reaction of octamylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester. The process involves the following steps:
Reaction of Octamylamine with Sulfamic Acid: Octamylamine is reacted with sulfamic acid in the presence of a suitable solvent, such as methanol or ethanol.
Temperature Control: The reaction mixture is maintained at a specific temperature, usually around 50-60°C, to facilitate the formation of the sulfamate ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octamylamine sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the sulfamate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include sulfonates, amines, and substituted derivatives of octamylamine .
Scientific Research Applications
Octamylamine sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly P450 enzymes.
Medicine: Its role as a P450 inhibitor makes it valuable in drug development and pharmacological studies.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of octamylamine sulfamate involves the inhibition of P450 enzymes. These enzymes play a crucial role in the metabolism of various substances in the body. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the breakdown of drugs and other compounds. The molecular targets include the active sites of P450 enzymes, where it binds and prevents the normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Octamylamine: A related compound with similar structural features but without the sulfamate group.
Octamylamine hydrochloride: Another derivative of octamylamine with a hydrochloride group instead of a sulfamate group.
Uniqueness
Octamylamine sulfamate is unique due to its specific inhibitory action on P450 enzymes, which is not observed in its related compounds. This makes it particularly valuable in studies involving enzyme inhibition and drug metabolism .
Properties
CAS No. |
96296-56-9 |
|---|---|
Molecular Formula |
C13H32N2O3S |
Molecular Weight |
296.47 g/mol |
IUPAC Name |
6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid |
InChI |
InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4) |
InChI Key |
FDRZMEIDDOWJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


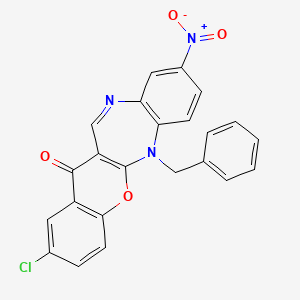
![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
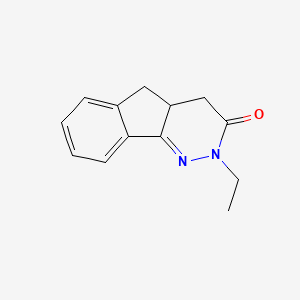
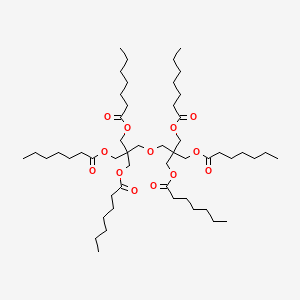
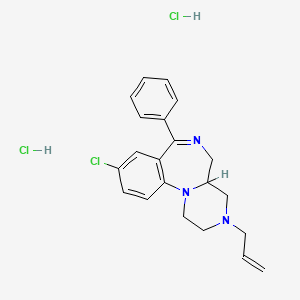
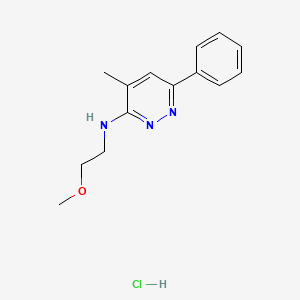
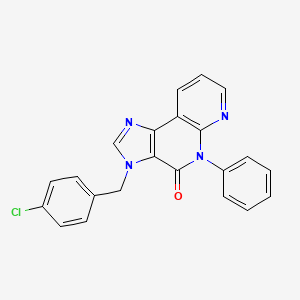

![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
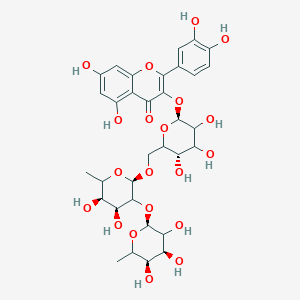
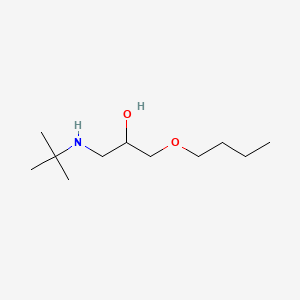
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
